Broad-Spectrum mGluR Antagonism: Quantified Selectivity Profile of (RS)-4CPG vs. (S)-4CPG
(RS)-4CPG demonstrates a broad-spectrum antagonistic profile across multiple mGluR subtypes, distinguishing it from the more selective (S)-4CPG enantiomer. In human receptor assays, (RS)-4CPG exhibits potent inhibition of mGluR1a, moderate inhibition of mGluR2, and negligible activity at mGluR4 . This contrasts with (S)-4CPG, which is primarily characterized as a selective mGluR1 antagonist . The racemic mixture's activity at mGluR2, in particular, expands its utility in studies of group II mGluR function.
| Evidence Dimension | Inhibitory Potency (IC50) at human mGluR subtypes |
|---|---|
| Target Compound Data | mGluR-1a: IC50 = 65 µM; mGluR-2: IC50 = 577 µM; mGluR-4: IC50 > 1 mM |
| Comparator Or Baseline | (S)-4CPG: Reported as a selective mGluR1 antagonist with weak group II agonist activity. |
| Quantified Difference | (RS)-4CPG is approximately 8.9-fold less potent at mGluR-2 compared to mGluR-1a, whereas (S)-4CPG is not characterized as an antagonist for this subtype. |
| Conditions | Recombinant human mGluR subtypes expressed in mammalian cell lines. |
Why This Matters
This broader receptor interaction profile makes (RS)-4CPG a more versatile tool for exploratory pharmacology, while (S)-4CPG is suited for studies requiring isolated mGluR1 antagonism.
